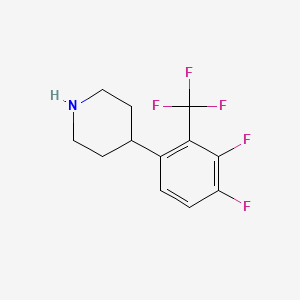
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is a synthetic organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Phenyl Ring: The phenyl ring with difluoro and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment to Piperidine: The substituted phenyl ring is then coupled with piperidine using nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and safety.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased stability and reactivity.
Biology
In biological research, 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is studied for its potential as a pharmacophore in drug design. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Difluorophenyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethylphenyl)piperidine: Lacks the difluoro groups, affecting its reactivity and stability.
Uniqueness
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct electronic and steric effects. These features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H12F5N |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H12F5N/c13-9-2-1-8(7-3-5-18-6-4-7)10(11(9)14)12(15,16)17/h1-2,7,18H,3-6H2 |
InChI Key |
CFWQHBVZNMPCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=C(C=C2)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















